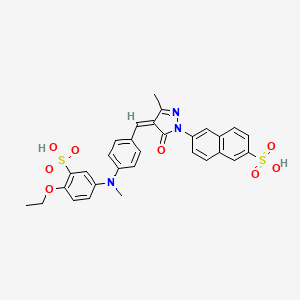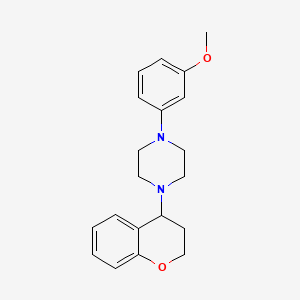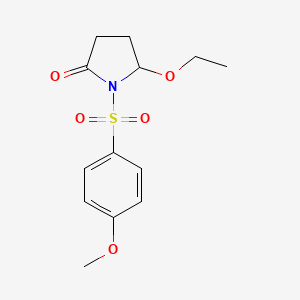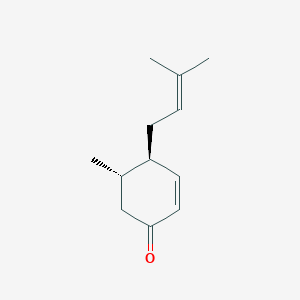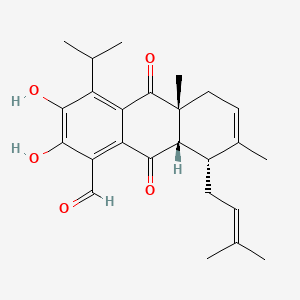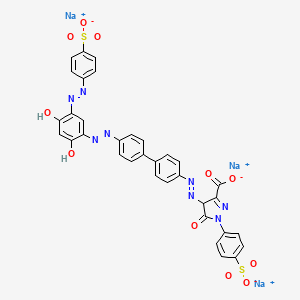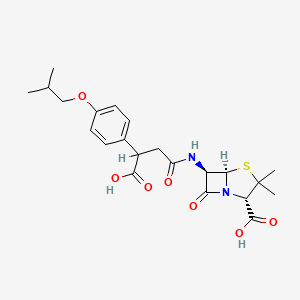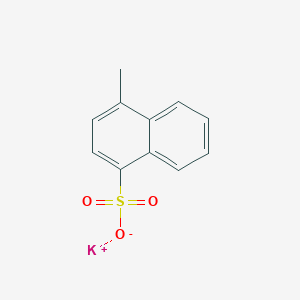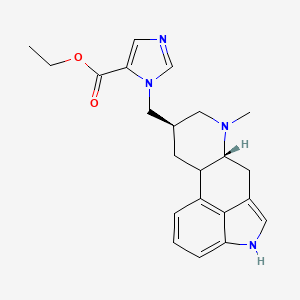
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse pharmacological activities, including dopaminergic, serotonergic, and adrenergic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting from the basic ergoline skeleton. The key steps include:
Formation of the Ergoline Core: This involves the cyclization of a suitable precursor to form the ergoline skeleton.
Functionalization: Introduction of the methyl group at the 6-position and the beta configuration.
Attachment of the Imidazole Ring: This step involves the formation of the imidazole ring and its subsequent attachment to the ergoline core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act on dopaminergic, serotonergic, or adrenergic receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
160730-45-0 |
|---|---|
分子式 |
C22H26N4O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
ethyl 3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)20-10-23-13-26(20)12-14-7-17-16-5-4-6-18-21(16)15(9-24-18)8-19(17)25(2)11-14/h4-6,9-10,13-14,17,19,24H,3,7-8,11-12H2,1-2H3/t14-,17?,19-/m1/s1 |
InChIキー |
GUQZNPVNTASLSK-LJMFKLJISA-N |
異性体SMILES |
CCOC(=O)C1=CN=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
正規SMILES |
CCOC(=O)C1=CN=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


